

Aniline nitrate chemical properties and structure

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Compound of Interest

Compound Name: Aniline nitrate

Cat. No.: B1235615

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Aniline nitrate, with the chemical formula $C_6H_8N_2O_3$, is an organic salt formed from the reaction of aniline, the simplest aromatic amine, with nitric acid.[1][2] This compound is of interest to researchers due to its layered crystal structure and the extensive hydrogen bonding network that governs its solid-state properties.[3] Its study provides insights into the interactions between organic cations and inorganic anions, which is relevant in the fields of materials science and crystal engineering.

Chemical and Physical Properties

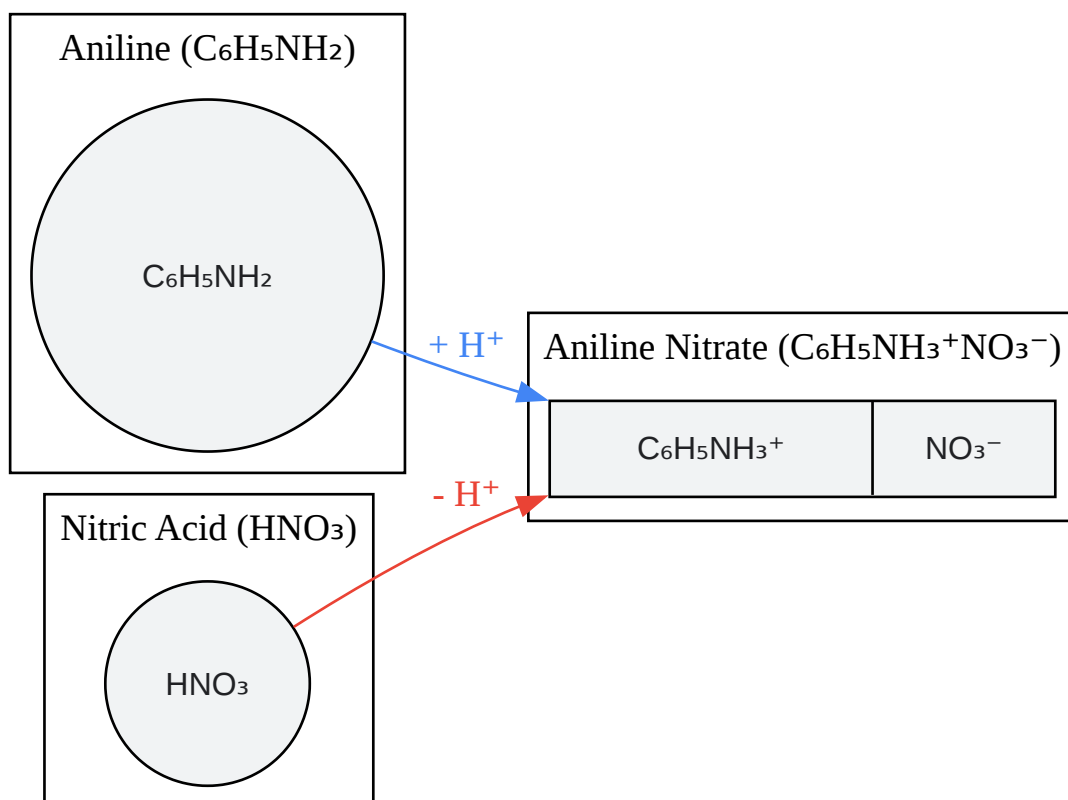
Aniline nitrate is a solid at room temperature with a melting point of approximately $190^{\circ}C$.[4] As a salt, it exhibits significantly different properties compared to its parent molecule, aniline, which is an oily liquid at room temperature.[5] The formation of the anilinium cation ($C_6H_5NH_3^+$) and the nitrate anion (NO_3^-) leads to a compound that is soluble in water.[2]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	$\text{C}_6\text{H}_8\text{N}_2\text{O}_3$	[4]
Molar Mass	156.14 g/mol	[1]
Melting Point	$\sim 190^\circ\text{C}$ (rough estimate)	[4]
Boiling Point	$\sim 280.35^\circ\text{C}$ (rough estimate)	[4]
Density	$\sim 1.356 \text{ g/cm}^3$	[4]
CAS Number	542-15-4	[1]

Molecular and Crystal Structure

The structure of **aniline nitrate** is characterized by the ionic interaction between the anilinium cation and the nitrate anion.[3] The anilinium cation is formed by the protonation of the amino group of the aniline molecule.[2]

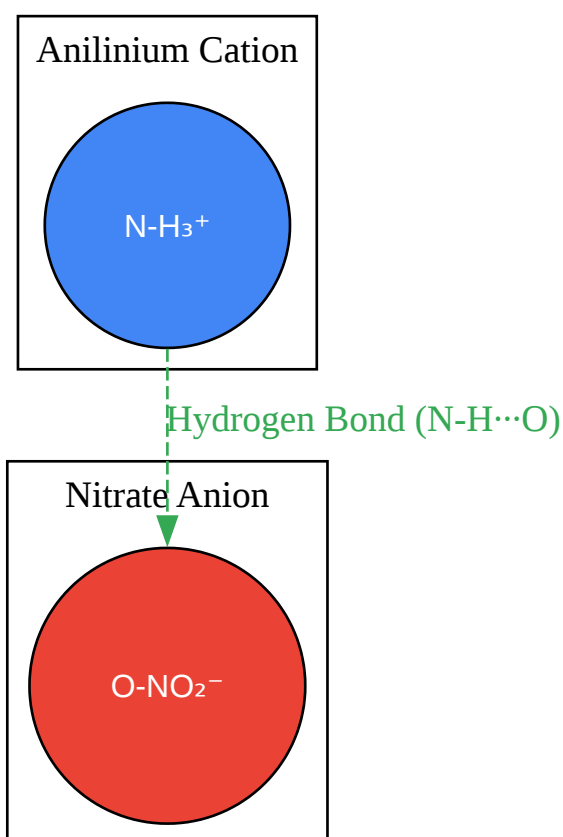


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Formation of **Aniline Nitrate**

Single-crystal X-ray diffraction studies have revealed that the crystal structure of **aniline nitrate** consists of alternating organic and inorganic layers. The organic layers are composed of the aromatic phenyl groups of the anilinium cations, while the inorganic layers contain the ammonium groups (-NH_3^+) and the nitrate anions (NO_3^-).^[3]

A defining feature of the crystal structure is the extensive network of hydrogen bonds.^[2] These are primarily $\text{N-H}\cdots\text{O}$ interactions between the hydrogen atoms of the anilinium's ammonium group and the oxygen atoms of the nitrate anion.^{[2][3]} These hydrogen bonds create a robust, three-dimensional network that links the cations and anions, significantly influencing the compound's stability and physical properties.^[2]



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Hydrogen Bonding in **Aniline Nitrate**

Spectroscopic Properties

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable techniques for investigating the vibrational modes of **aniline nitrate**. The spectra are a composite of the vibrations from the anilinium cation and the nitrate anion.^[2]

Key Vibrational Modes of **Aniline Nitrate**^[6]

Vibrational Mode	Wavenumber (cm ⁻¹) - IR	Wavenumber (cm ⁻¹) - Raman	Assignment
C-H Stretch	3108-2970	-	Phenyl Ring
N-O Stretch (antisymmetric)	1340, 1306	1344	NO ₃ ⁻ Anion
N-O Stretch (symmetric)	1038, 1031	1035	NO ₃ ⁻ Anion
Ring Breathing	1005	1004	Phenyl Ring
N-O Bending	749, 620	750	NO ₃ ⁻ Anion

The formation of N-H...O hydrogen bonds typically results in a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR spectrum.^[2]

Experimental Protocols

Synthesis of Aniline Nitrate

The most direct method for synthesizing **aniline nitrate** is through the acid-base reaction between aniline and nitric acid.^[2]

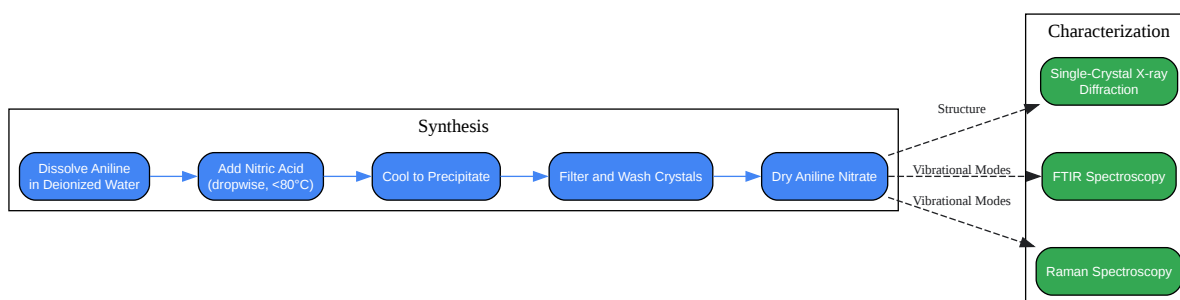
Materials:

- Aniline (C₆H₅NH₂)
- Nitric acid (HNO₃, 65%)
- Deionized water

- Ice bath
- Reaction flask
- Stirring apparatus

Procedure:[2]

- Dissolve aniline in heated deionized water in a reaction flask.
- Place the reaction flask in an ice bath to cool the solution.
- While stirring, slowly and carefully add 65% nitric acid to the aniline solution. The addition should be dropwise to control the exothermic reaction and maintain a temperature below 80°C to prevent unwanted oxidative side reactions.
- Continue stirring for a period to ensure the reaction goes to completion.
- The **aniline nitrate** product will precipitate out of the solution upon cooling.
- The crystals can be collected by filtration, washed with a small amount of cold water, and then dried.



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Experimental Workflow for **Aniline Nitrate**

Characterization Methods

- Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise crystal structure, including bond lengths, bond angles, and the arrangement of ions in the crystal lattice.[3]
- FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present and to study the effects of hydrogen bonding on the molecular vibrations.[6]
- Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and to investigate the occurrence of any phase transitions.[6]

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